molecular formula C10H5ClF2N2 B11724477 2-Chloro-4-(2,5-difluorophenyl)pyrimidine

2-Chloro-4-(2,5-difluorophenyl)pyrimidine

Cat. No.: B11724477
M. Wt: 226.61 g/mol
InChI Key: FFIZGSZYJZXQCY-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-difluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 2 and a 2,5-difluorophenyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-difluorophenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed using 2-chloro-4-bromopyrimidine and 2,5-difluorophenylboronic acid as starting materials. The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-difluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Electrophilic substitution: Nitro, halo, and other substituted derivatives.

    Cross-coupling reactions: Biaryl and other complex aromatic compounds.

Scientific Research Applications

2-Chloro-4-(2,5-difluorophenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-difluorophenyl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with biological pathways by modulating the activity of key proteins and receptors. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-fluorophenyl)pyrimidine
  • 2-Chloro-4-(2,4-difluorophenyl)pyrimidine
  • 2-Chloro-4-(3,5-difluorophenyl)pyrimidine

Uniqueness

2-Chloro-4-(2,5-difluorophenyl)pyrimidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to other similar compounds .

Properties

Molecular Formula

C10H5ClF2N2

Molecular Weight

226.61 g/mol

IUPAC Name

2-chloro-4-(2,5-difluorophenyl)pyrimidine

InChI

InChI=1S/C10H5ClF2N2/c11-10-14-4-3-9(15-10)7-5-6(12)1-2-8(7)13/h1-5H

InChI Key

FFIZGSZYJZXQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC(=NC=C2)Cl)F

Origin of Product

United States

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